Bienvenue dans la boutique en ligne BenchChem!

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide

IDO inhibition Cancer immunotherapy Enzyme assay

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide (CAS 1845706-31-1) is a synthetic benzamide derivative that incorporates a 1,3-dioxoisoindoline (phthalimide) moiety linked via a methylene bridge at the para-position of the benzamide core, with an N-(2-nitrophenyl) substituent on the amide nitrogen. The compound has a molecular formula of C22H15N3O5 and a molecular weight of 401.37 g/mol.

Molecular Formula C22H15N3O5
Molecular Weight 401.4 g/mol
Cat. No. B8020486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide
Molecular FormulaC22H15N3O5
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C22H15N3O5/c26-20(23-18-7-3-4-8-19(18)25(29)30)15-11-9-14(10-12-15)13-24-21(27)16-5-1-2-6-17(16)22(24)28/h1-12H,13H2,(H,23,26)
InChIKeyRPWSJKLCGWGNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide: Structural Baseline and Procurement-Relevant Profile


4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide (CAS 1845706-31-1) is a synthetic benzamide derivative that incorporates a 1,3-dioxoisoindoline (phthalimide) moiety linked via a methylene bridge at the para-position of the benzamide core, with an N-(2-nitrophenyl) substituent on the amide nitrogen . The compound has a molecular formula of C22H15N3O5 and a molecular weight of 401.37 g/mol . It is cataloged by specialized chemical suppliers with a documented purity specification of NLT 98% and available analytical documentation including MSDS, NMR, HPLC, and LC-MS . The compound is structurally related to phthalimide-based bioactive scaffolds that have been investigated as indoleamine 2,3-dioxygenase (IDO) inhibitors, anticonvulsant agents, and acetylcholinesterase inhibitors in the broader benzamide-dioxoisoindoline chemical space [1][2].

Why Generic Substitution Fails for 4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide in Bioactivity-Critical Procurement


Within the phthalimide-benzamide chemical class, subtle structural modifications produce divergent bioactivity profiles that preclude simple interchangeability. The target compound features three key structural determinants whose simultaneous presence is not replicated across close analogs: (i) an ortho-nitro group on the N-phenyl ring, which imposes a distinct electronic and steric environment relative to para-nitro or unsubstituted phenyl analogs; (ii) a methylene spacer between the benzamide core and the phthalimide ring, as opposed to direct N-aryl linkage to the phthalimide found in N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide anticonvulsants [1][2]; and (iii) a para-substituted benzamide scaffold that distinguishes it from simpler N-(2-nitrophenyl)phthalimide derivatives. In the IDO inhibitor patent series, the 2-nitrophenyl substitution pattern is maintained across multiple examples, suggesting that regioisomeric modifications at this position may compromise target engagement [3]. Generic substitution with a differently substituted analog risks loss of the specific binding interactions that drive the reported IDO IC50 of 100 nM, and there is currently no publicly available evidence that alternative regioisomers or spacer-length variants achieve equipotent activity in this target system.

Quantitative Differentiation Evidence: 4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide vs. Structural Analogs


IDO Enzyme Inhibition: Potency Maintained via Ortho-Nitro and Methylene Spacer Configuration

In a recombinant human IDO enzyme assay using N-terminal His-tagged protein expressed in E. coli (pH 6.5, 25°C), the target compound demonstrated an IC50 of <100 nM [1]. This potency arises from the combined presence of the ortho-nitro substituent and the methylene-bridged phthalimide. A structurally distinct phthalimide-benzamide analog without the methylene spacer and bearing a 3,4-dimethylphenyl group (studied as an anticonvulsant) showed no reported IDO activity, instead operating through GABAA receptor potentiation with latency time prolongation of 22 ± 3 seconds versus vehicle (14 ± 2 seconds) at 10 mg/kg [2]. No IDO IC50 values for N-(4-nitrophenyl) or N-phenyl regioisomers of the target compound have been publicly disclosed, emphasizing the specificity of the 2-nitro substitution profile for this target.

IDO inhibition Cancer immunotherapy Enzyme assay

Chemical Purity and Analytical Documentation: Exceeding 98% with Full Vendor Characterization Package

The target compound is supplied with a certified purity of NLT 98% and a comprehensive analytical documentation package that includes MSDS, NMR, HPLC, and LC-MS data as standard deliverables . This is a critical procurement differentiator from research-grade analogs. The closely related compound 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide, by contrast, is listed by certain vendors without the same level of guaranteed purity or pre-packaged analytical documentation . For reproducible pharmacology, purity discrepancies can introduce significant batch-to-batch variability, particularly relevant when comparing IC50 values in the nanomolar range.

Chemical procurement Quality control Analytical characterization

Methylene Spacer Architecture: Differentiating Benzylic from Direct- Linked Phthalimide Benzamides

The methylene (-CH2-) bridge between the benzamide phenyl ring and the phthalimide nitrogen distinguishes the target compound from the direct-linked 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbenzamide class. In acetylcholinesterase (AChE) assays, the direct-linked analog 4g (bearing a 2-chloro substitution) achieved an IC50 of 1.1 ± 0.25 µM, compared to the reference donepezil at 0.41 ± 0.12 µM [1]. While the target compound employs a different substitution pattern and spacer, the introduction of a methylene linker in phthalimide-benzamide hybrids has been shown in the broader literature to modulate conformational flexibility and target engagement geometry . The target compound embodies this spacer architecture while additionally incorporating the ortho-nitro substituent, creating a dual differentiation—spacer length and nitro regiochemistry—that is not replicated in any single commercially available analog.

Medicinal chemistry SAR Linker optimization

Antioxidant Capacity: Caution Against Extrapolating from Related Benzamide-Dioxoisoindoline Derivatives

A 2020 green synthesis study evaluated DPPH radical scavenging activity for a series of benzamide-dioxoisoindoline derivatives, identifying phenolic compounds 3d, 3e, and 3j as the best antioxidants [1]. However, this series employed a hydrazide-based linkage between the benzamide and phthalimide moieties (different from the target compound's methylene bridge) and did not include any ortho-nitro-substituted analogs. No DPPH or related antioxidant data are available for the target compound itself. This gap underscores a key procurement consideration: the target compound should not be selected for antioxidant applications without primary screening data, as the structural features that confer radical scavenging in the hydrazide series (phenolic -OH groups on the benzamide ring) are absent in the target compound.

Radical scavenging DPPH assay Antioxidant

Optimal Application Scenarios for 4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide Based on Current Evidence


Indoleamine 2,3-Dioxygenase (IDO) Inhibitor Screening and Cancer Immunotherapy Target Engagement Studies

The compound's documented IDO IC50 of <100 nM in recombinant enzyme assays [1] positions it as a suitable reference tool or starting point for IDO-mediated immune checkpoint research. Users in academic or biopharmaceutical settings can employ this compound as a structurally defined IDO inhibitor with quantifiable target engagement, allowing direct comparison with other IDO inhibitors in the patent literature (e.g., BMS-986205, epacadostat). The methylene spacer and ortho-nitro substitution represent a distinct chemotype within the IDO inhibitor landscape, making it valuable for SAR profiling alongside direct-linked phthalimide benzamides and other IDO inhibitor scaffolds.

Medicinal Chemistry SAR Exploration of Phthalimide-Benzamide Linker and Nitro Regiochemistry

The compound's unique combination of a benzylic methylene spacer and ortho-nitro anilide substitution makes it a valuable probe for dissecting structure-activity relationships across multiple phthalimide-benzamide targets. Researchers comparing the target compound's IDO activity profile with the anticonvulsant activity of directly linked N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides (active via GABAA receptor potentiation) [2] can use the scaffold difference to interrogate how linker flexibility and nitro position influence target selectivity between IDO, AChE, GABAA, and potentially carbonic anhydrase isoforms [3].

High-Purity Reference Standard for In Vitro Pharmacology Requiring Batch-to-Batch Reproducibility

With a vendor-certified purity specification of NLT 98% and a standardized analytical documentation package (MSDS, NMR, HPLC, LC-MS) , the target compound is suitable as a procurement-defined reference material for quantitative pharmacology. Laboratories requiring stringent control over compound identity and purity for dose-response assays, particularly in the sub-micromolar concentration range where impurities could confound IC50 determinations, benefit from the pre-characterized nature of this catalog item relative to custom-synthesized or less rigorously documented phthalimide-benzamide analogs.

Computational Docking and Molecular Dynamics Studies of Phthalimide-Containing Ligands at Heme-Containing Enzymes

The defined 3D structure, unambiguous SMILES notation , and availability of the compound with full analytical characterization make it suitable as a computational docking input for IDO, tryptophan 2,3-dioxygenase (TDO), and related heme-containing enzyme targets. The ortho-nitro group provides specific hydrogen-bond acceptor and steric features that can be modeled in silico, while the methylene spacer introduces a rotatable bond whose conformational preferences can be explored via molecular dynamics simulations, generating testable hypotheses for subsequent synthetic optimization.

Quote Request

Request a Quote for 4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.